3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+
Overview
Description
3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+ is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+ typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1H-1,2,4-triazole with dimethyl acetylenedicarboxylate (DMAD) and aryl aldehydes in the presence of a solid base catalyst such as silica sodium carbonate . The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyrimidine scaffold.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+ undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Scientific Research Applications
3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+ has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antibacterial, and antifungal activities
Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting various diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+ involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cancer cell proliferation or bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-D]pyrimidin-7-one
- 6-(4-Substituted phenyl)-3-(5-nitrofuran-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Dimethyl 4,5-dihydro-5-aryl-[1,2,4]triazolo[1,5-a]pyrimidine-6,7-dicarboxylates
Uniqueness
3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+ is unique due to its specific substitution pattern and the presence of both triazole and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)triazolo[4,5-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5/c1-7-2-3-8(4-9(7)12)17-11-10(15-16-17)5-13-6-14-11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOHMSJOOVDFBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC=C3N=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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